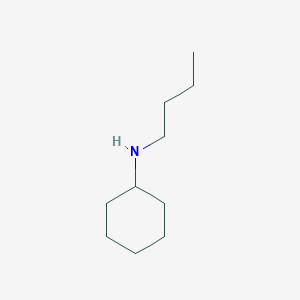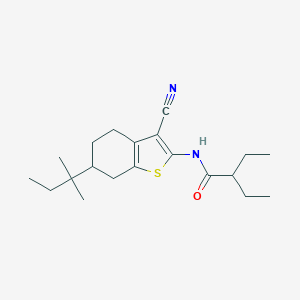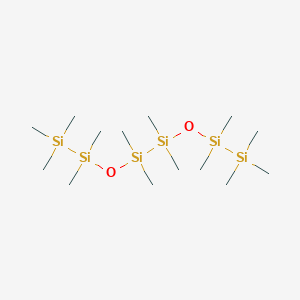
1,1,2,2-Tetramethyl-1,2-bis(pentamethyldisilanyloxy)disilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2-Tetramethyl-1,2-bis(pentamethyldisilanyloxy)disilane, also known as TMBPDS, is a silicon-based compound that has gained significant attention in the scientific community due to its unique properties. TMBPDS is a colorless liquid that is soluble in organic solvents and has a high boiling point. This compound has been synthesized using various methods, and its application in scientific research has been studied extensively.
Mecanismo De Acción
The exact mechanism of action of 1,1,2,2-Tetramethyl-1,2-bis(pentamethyldisilanyloxy)disilane is not fully understood, but it is believed to act as a Lewis acid catalyst due to the presence of silicon atoms with empty valence orbitals. This compound is also known to react with water to form silanols, which can participate in various chemical reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound is not toxic to cells and has low toxicity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,1,2,2-Tetramethyl-1,2-bis(pentamethyldisilanyloxy)disilane has several advantages in laboratory experiments, including its high boiling point and solubility in organic solvents. This compound is also stable under various conditions, making it a useful reagent for various chemical reactions. However, this compound can be expensive and may require specialized equipment for its synthesis.
Direcciones Futuras
There are several future directions for the use of 1,1,2,2-Tetramethyl-1,2-bis(pentamethyldisilanyloxy)disilane in scientific research, including its application in the synthesis of new silicon-based materials with unique properties. This compound can also be used as a catalyst in various chemical reactions, and its potential as a coating material for electronic devices can be explored further. Additionally, studies can be conducted to investigate the potential use of this compound in biomedical applications, such as drug delivery systems and tissue engineering.
Métodos De Síntesis
1,1,2,2-Tetramethyl-1,2-bis(pentamethyldisilanyloxy)disilane can be synthesized using several methods, including the reaction of tetramethylsilane with pentamethyldisiloxane in the presence of a catalyst such as trifluoromethanesulfonic acid. Another method involves the reaction of pentamethyldisiloxane with chlorotrimethylsilane in the presence of a base such as potassium hydroxide. The resulting product is then reacted with tetramethylsilane to obtain this compound.
Aplicaciones Científicas De Investigación
1,1,2,2-Tetramethyl-1,2-bis(pentamethyldisilanyloxy)disilane has been used in various scientific research applications, including as a precursor for the synthesis of silicon-based materials, such as silicon carbide and silicon nitride. This compound has also been used as a crosslinking agent in the preparation of silicone elastomers and as a coating material for electronic devices.
Propiedades
Número CAS |
1787-37-7 |
|---|---|
Fórmula molecular |
C14H42O2Si6 |
Peso molecular |
410.99 g/mol |
Nombre IUPAC |
[dimethyl(trimethylsilyl)silyl]oxy-[[dimethyl(trimethylsilyl)silyl]oxy-dimethylsilyl]-dimethylsilane |
InChI |
InChI=1S/C14H42O2Si6/c1-17(2,3)19(7,8)15-21(11,12)22(13,14)16-20(9,10)18(4,5)6/h1-14H3 |
Clave InChI |
CIZMYSRYIROUPM-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)[Si](C)(C)O[Si](C)(C)[Si](C)(C)O[Si](C)(C)[Si](C)(C)C |
SMILES canónico |
C[Si](C)(C)[Si](C)(C)O[Si](C)(C)[Si](C)(C)O[Si](C)(C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




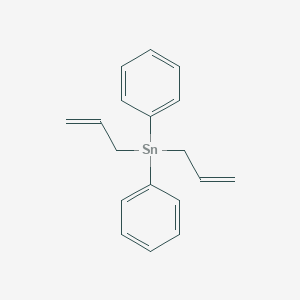
![Methyl 4-[6-[4-[[4-(hydroxymethyl)phenyl]carbamoylamino]phenyl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B163007.png)
![(1E,4S,4aR,5R,6aS,7S,9aR)-5-(acetyloxy)-1-[[[3-(dimethylamino)propyl]methylamino]methylene]-4a,5,6,6a,7,8,9,9a-octahydro-cyclopenta[5,6]naphtho[1,2-c]pyran-2,10(1H,4H)-dione](/img/structure/B163009.png)
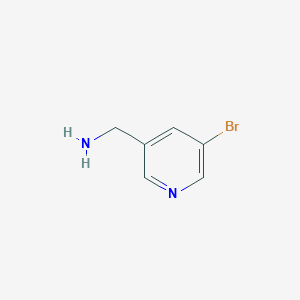
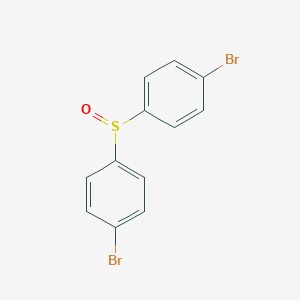



![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-hexylcyclobutane-1-carboxylate](/img/structure/B163020.png)
